5-(4-(Methylthio)phenyl)indoline-2,3-dione
CAS No.:
Cat. No.: VC20135836
Molecular Formula: C15H11NO2S
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2S |
|---|---|
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
| Standard InChI Key | UVJIBTZZNDLXNG-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5-(4-(Methylthio)phenyl)indoline-2,3-dione consists of an indoline-2,3-dione scaffold (a bicyclic structure with two ketone groups) substituted at the 5-position with a 4-(methylthio)phenyl group. The methylthio (-SMe) substituent enhances lipophilicity, potentially improving membrane permeability and target binding .
Molecular Formula and Key Features
-
Functional Groups:
-
Indoline-2,3-dione (two ketone groups at positions 2 and 3).
-
Methylthio group (-SMe) at the para position of the phenyl ring.
-
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, related indoline-2,3-diones exhibit:
-
IR: Strong absorption bands at 1,710–1,650 cm for carbonyl groups .
-
-NMR: Signals for aromatic protons (δ 6.8–8.1 ppm) and methylthio protons (δ 2.5 ppm) .
Synthesis and Optimization
The synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione follows methodologies established for 5-substituted indoline-2,3-diones .
Key Synthetic Steps
-
Preparation of 4-(Methylthio)aniline:
-
Starting material: 4-Aminothioanisole or derivatization of aniline with methylthio groups.
-
-
Formation of 4-(Methylthio)isonitroacetanilide:
-
Cyclization to Indoline-2,3-dione:
Reaction Scheme:
Yield and Optimization
-
Critical Factors:
Biological Activities and Mechanisms
While direct studies on 5-(4-(Methylthio)phenyl)indoline-2,3-dione are sparse, structurally related compounds demonstrate significant bioactivity:
Antiviral Activity
-
Isatin Derivatives: Compounds with sulfonylpiperidinyl substituents show IC values as low as 0.0027 µM against H1N1 .
-
Proposed Mechanism: Inhibition of viral neuraminidase or RNA polymerase .
Antimicrobial Effects
-
1-Benzylindoline-2,3-dione: Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) .
-
Role of Substituents: Electron-withdrawing groups (e.g., -SMe) enhance membrane penetration .
Structure-Activity Relationship (SAR) Analysis
The bioactivity of indoline-2,3-diones is highly dependent on substituents at the 5-position:
Key Observations:
-
Electron-Withdrawing Groups (e.g., -Br, -SMe): Enhance antiviral and anticancer activity .
-
Hydrophobic Groups (e.g., -Ph): Improve antimicrobial efficacy by disrupting bacterial membranes .
Applications and Future Directions
Current Applications
-
Antiviral Drug Development: Lead compound for H1N1 and HSV-1 inhibitors .
-
Oncology: Scaffold for caspase-dependent apoptosis inducers .
Research Gaps and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume